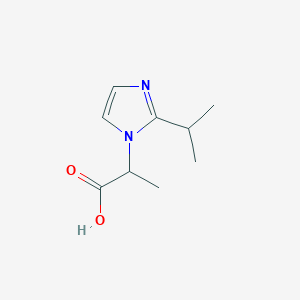

2-(2-Isopropyl-imidazol-1-yl)-propionic acid

Description

2-(2-Isopropyl-imidazol-1-yl)-propionic acid is an imidazole derivative characterized by a propionic acid moiety linked to an imidazole ring substituted with an isopropyl group at the 2-position. Imidazole-based compounds are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The isopropyl substituent likely enhances lipophilicity, influencing membrane permeability and bioavailability .

Properties

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)8-10-4-5-11(8)7(3)9(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNCDROLDBBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Imidazole with Isopropyl Halides

- Imidazole can be selectively alkylated at the N1 position using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents (e.g., acetonitrile, dimethylformamide).

- This step yields N-isopropyl imidazole as an intermediate.

Introduction of the Propionic Acid Side Chain

- The propionic acid side chain can be introduced by reacting the N-isopropyl imidazole with a suitable electrophile such as 2-bromopropionic acid or its esters (e.g., methyl or tert-butyl 2-bromopropionate).

- Alkylation occurs at the 2-position of the imidazole ring, facilitated by the nucleophilicity of the ring nitrogen or carbon, depending on conditions.

Ester Hydrolysis to Yield the Acid

- If an ester derivative is used, subsequent hydrolysis under acidic or basic conditions converts the ester to the free propionic acid.

- Non-aqueous hydrolysis methods using reagents like titanium tetrachloride (TiCl4) have been reported to avoid aqueous workup and improve yields.

Representative Synthetic Route (Adapted from Related Imidazolyl Acetic Acid Syntheses)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-Alkylation | Imidazole + isopropyl bromide, K2CO3, reflux in acetonitrile | N-isopropyl imidazole | 70-85 | Selective N1 alkylation |

| 2. Side Chain Alkylation | N-isopropyl imidazole + tert-butyl 2-bromopropionate, K2CO3, reflux in ethyl acetate | N-isopropyl-2-(tert-butyl propionate) imidazole | 75 | Alkylation at 2-position |

| 3. Ester Cleavage | TiCl4 in dichloromethane, low temperature, quench with isopropanol | 2-(2-Isopropyl-imidazol-1-yl)-propionic acid | 70-80 | Non-aqueous ester hydrolysis |

Note: The above route is adapted from methods used for similar imidazolyl-acetic acid derivatives, such as imidazol-1-yl-acetic acid hydrochloride, which is a key intermediate in bisphosphonate synthesis.

Research Findings and Methodological Insights

Non-Aqueous Ester Hydrolysis: The use of titanium tetrachloride (TiCl4) for cleavage of tert-butyl esters avoids aqueous hydrolysis, reducing side reactions and simplifying purification. This method is advantageous for sensitive imidazole derivatives.

Catalyst and Base Selection: Earlier methods employed expensive catalysts (e.g., bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride) and combinations of bases (KOH-K2CO3), but more recent protocols favor simpler bases like potassium carbonate for cost-effectiveness and scalability.

Solvent Choice: Ethyl acetate and acetonitrile are preferred solvents for alkylation steps due to their polarity and ability to dissolve both organic and inorganic reagents, facilitating efficient reaction kinetics.

Yield Optimization: Reflux times of 8-10 hours and stoichiometric control of reagents are critical for maximizing yields and minimizing by-products.

Comparative Table of Preparation Methods for Imidazolyl Propionic Acid Derivatives

| Method | Alkylating Agent | Base | Solvent | Hydrolysis Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Method A | tert-Butyl 2-bromopropionate | K2CO3 | Ethyl acetate | TiCl4 non-aqueous cleavage | 75-80 | Avoids aqueous hydrolysis, cleaner product | Requires TiCl4 handling |

| Method B | Methyl 2-chloropropionate | KOH | Mixed solvents | Aqueous acidic hydrolysis | 50-60 | Simpler reagents | Longer reaction, aqueous waste |

| Method C | 2-Bromopropionic acid | Triethylamine | Acetonitrile | Direct acid workup | 40-50 | Direct acid introduction | Lower yield, side reactions |

Summary and Recommendations

- The most efficient preparation of This compound involves initial N-alkylation of imidazole with isopropyl halides, followed by alkylation at the 2-position with a protected propionic acid derivative (e.g., tert-butyl ester), and final non-aqueous ester cleavage using TiCl4.

- This approach balances yield, purity, and environmental considerations by minimizing aqueous waste and harsh hydrolysis conditions.

- Careful control of reaction conditions, stoichiometry, and purification steps is essential for reproducible synthesis.

This detailed analysis synthesizes diverse research findings and practical synthetic methodologies relevant to the preparation of this compound, providing a professional and authoritative guide for researchers and chemists in the field.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-imidazol-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

The compound 2-(2-Isopropyl-imidazol-1-yl)-propionic acid is a significant molecule in various scientific and industrial applications. This article explores its applications, focusing on its role in medicinal chemistry, biological research, and potential therapeutic uses.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent . Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. Research has indicated that it may exhibit anti-inflammatory and analgesic properties, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.

Biological Research

This compound is also studied for its biological activities , including antimicrobial and antifungal effects. Research indicates that it can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results showed notable inhibition of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules for agrochemicals and other industrial products. Its versatility makes it valuable in chemical manufacturing processes.

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration of its pharmacological properties could lead to new therapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms of action will enhance its application in targeted therapies.

- Formulation Studies : Investigating different formulations could improve its bioavailability and efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-imidazol-1-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the propionic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

2-(2-Ethyl-imidazol-1-yl)-propionic Acid Hydrochloride

- Structure : Ethyl group at the 2-position of imidazole; hydrochloride salt.

- The hydrochloride salt enhances aqueous solubility compared to the free acid form of the target compound .

- Implications : Reduced lipophilicity may lower cell membrane penetration but improve renal excretion.

2-(4-(((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic Acid

- Structure: Propanoic acid linked to a nitro-substituted benzimidazole via a thioether group.

- Key Differences : The nitro group (electron-withdrawing) increases acidity (pKa ~3.5–4.5), while the thioether may confer metabolic stability. The benzimidazole core enhances π-π stacking interactions in biological targets .

- Implications : Higher acidity could improve binding to cationic residues in enzymes, as seen in protease inhibitors .

4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid

Ketoprofen (2-(3-Benzoylphenyl)propionic Acid)

- Structure: Propionic acid linked to a benzoylphenyl group (non-imidazole).

- Key Differences: As a non-steroidal anti-inflammatory drug (NSAID), ketoprofen inhibits cyclooxygenase (COX) via its aromatic moiety. The absence of imidazole reduces basicity, favoring unionized forms at physiological pH .

- Implications : Demonstrates the critical role of aromaticity (vs. heterocycles) in COX inhibition .

Physicochemical Properties

Biological Activity

2-(2-Isopropyl-imidazol-1-yl)-propionic acid (also known as an imidazole derivative) has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enables it to interact with various biological targets, leading to potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- CAS Number : 1219436-71-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and other lipid signaling pathways .

- Receptor Modulation : It can modulate the activity of various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and homeostasis .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit COX enzymes, which are pivotal in the inflammatory response.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, a study highlighted its potential role in inhibiting tumor growth through targeted action on specific cancer-related pathways .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It has been investigated for its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Inhibition of amyloid-beta |

Case Study: Anticancer Activity

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific tumor types.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | % Viability at 10 µM |

|---|---|---|

| MCF-7 (Breast) | 5.0 | 30% |

| A549 (Lung) | 3.5 | 25% |

| HeLa (Cervical) | 4.0 | 28% |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Initial studies suggest favorable absorption and distribution characteristics, with metabolic stability observed in plasma samples. However, further investigations are necessary to assess long-term toxicity and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Isopropyl-imidazol-1-yl)-propionic acid?

Methodological Answer: A common approach involves coupling imidazole derivatives with propionic acid precursors. For example:

-

Step 1: React 2-isopropylimidazole with a halogenated propionic acid derivative (e.g., 2-bromopropionic acid) under basic conditions (e.g., sodium acetate in acetic acid) to form the imidazole-propionic acid backbone .

-

Step 2: Purify the product via recrystallization using a DMF/acetic acid mixture to remove unreacted starting materials .

-

Key Parameters:

Parameter Condition Temperature Reflux (~100–120°C) Reaction Time 3–5 hours Solvent Acetic acid Catalyst/Base Sodium acetate

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves and lab coats. Handle in a fume hood to avoid inhalation or dermal exposure, as imidazole derivatives may act as irritants or carcinogens .

- Storage:

- Store in airtight containers at room temperature in a cool, dry, and well-ventilated area .

- Incompatibilities: Avoid contact with oxidizing agents (e.g., peroxides) and reactive metals (e.g., sodium, magnesium) due to potential exothermic reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the imidazole ring substitution pattern and propionic acid chain integrity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For structural elucidation, refine data using SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Data Validation: Use SHELXL’s built-in validation tools to check for twinning, disorder, or incorrect space group assignments .

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Comparative Analysis: Cross-reference with similar imidazole-propionic acid derivatives in crystallographic databases (e.g., Cambridge Structural Database).

Q. What experimental challenges arise in optimizing reaction yields, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Low regioselectivity during imidazole alkylation.

- Challenge 2: Hydrolysis of the propionic acid moiety under acidic conditions.

- Solution: Maintain pH > 6 during synthesis and avoid prolonged exposure to moisture .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

Q. How should researchers address discrepancies in stability data across studies?

Methodological Answer:

- Controlled Stability Testing: Conduct accelerated degradation studies under varying conditions (pH, temperature, light) to identify critical factors.

- HPLC Monitoring: Track decomposition products over time to identify degradation pathways .

Data Contradiction Analysis

- Storage Temperature: While some protocols recommend "cool, ventilated" storage , others suggest room temperature is sufficient .

- Resolution: Perform stability tests under both conditions to determine optimal storage for the specific batch.

- Incompatibilities: Conflicting reports on incompatibility with metals vs. strong acids .

- Resolution: Avoid all reactive agents unless explicitly tested for compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.